3-[4-(Methylsulfanyl)phenyl]azetidine
Description
Significance of Azetidine (B1206935) Ring Systems in Organic Synthesis and Medicinal Chemistry
Azetidines, as saturated four-membered nitrogen-containing heterocycles, are pivotal structural motifs in both organic synthesis and medicinal chemistry. magtech.com.cnresearchgate.net Their significance stems from a combination of inherent ring strain, which imparts unique reactivity, and their ability to introduce three-dimensional character into molecules. rsc.orgnih.gov This ring strain, estimated to be around 25.4 kcal/mol, makes them more stable and easier to handle than the more strained aziridines, yet reactive enough to participate in various chemical transformations. rsc.org
In medicinal chemistry, the azetidine ring is considered a "privileged scaffold" due to its presence in numerous bioactive compounds and natural products. rsc.orgresearchgate.net Its incorporation into drug candidates can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding to biological targets. nih.govresearchgate.net The rigid, puckered conformation of the azetidine ring can effectively orient substituents in three-dimensional space, which is critical for molecular recognition and biological activity. researchgate.net Examples of approved drugs containing the azetidine moiety underscore its importance in the pharmaceutical industry. chemrxiv.org
From a synthetic standpoint, azetidines serve as versatile intermediates and building blocks. magtech.com.cnresearchgate.net The strain in the four-membered ring can be harnessed to drive ring-opening reactions, providing access to a variety of linear amine derivatives. rsc.orgacs.org Furthermore, the development of novel synthetic methods has made a wide range of functionalized azetidines more accessible, spurring their use in the construction of complex molecular architectures. rsc.orgorganic-chemistry.org
Role of Methylthioaryl Moieties in Chemical Scaffolds and Transformations
The methylthioaryl group, specifically the 4-(methylsulfanyl)phenyl moiety present in the target compound, also plays a significant role in chemical and pharmaceutical sciences. The thioether functionality (R-S-R') is a key structural element in various bioactive molecules and can influence their physical and biological properties.
The sulfur atom in a thioether can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which can contribute to the binding affinity of a molecule to its biological target. Furthermore, the methylthio group can be metabolically oxidized to the corresponding sulfoxide (B87167) and sulfone, which can alter the polarity, solubility, and biological activity of the parent compound. This metabolic susceptibility can be exploited in prodrug design.
In the realm of organic synthesis, the methylthioaryl group offers a handle for further chemical modifications. The sulfur atom can be selectively oxidized, and the aryl ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to modify the aryl portion of the moiety.
Historical Context of Azetidine Synthesis and Reactivity Studies
The study of azetidine chemistry has a rich history, with early synthetic methods often being challenging and low-yielding. nih.govnih.gov Initial approaches to constructing the azetidine ring typically involved intramolecular cyclization reactions of γ-amino alcohols or γ-haloamines. magtech.com.cn These classical methods, while foundational, often required harsh reaction conditions and had limited substrate scope.
A significant breakthrough in azetidine synthesis was the development of [2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene to form an azetidine. researchgate.net While this method offers a direct route to the azetidine core, its application has faced challenges. researchgate.net
Over the past few decades, a plethora of new synthetic strategies have emerged, making substituted azetidines more readily available. These modern methods include palladium-catalyzed intramolecular C-H amination, ring expansion of aziridines, and strain-release functionalization of 1-azabicyclo[1.1.0]butanes. rsc.orgorganic-chemistry.org These advancements have not only facilitated the synthesis of known azetidine derivatives but have also enabled the creation of novel and structurally diverse azetidine-containing molecules. acs.org
Current Research Landscape for Substituted Azetidines and Analogues
The current research landscape for substituted azetidines is vibrant and expanding, driven by their continued importance in drug discovery and materials science. rsc.orgnih.govchemrxiv.org A major focus of contemporary research is the development of stereoselective synthetic methods to access enantiomerically pure azetidines, as the stereochemistry of these compounds is often critical for their biological activity. nih.gov
Researchers are actively exploring the use of substituted azetidines as bioisosteres for other common ring systems, such as piperidines and pyrrolidines, in an effort to fine-tune the properties of drug candidates. nih.gov The unique conformational constraints imposed by the azetidine ring can lead to improved selectivity and potency.
Furthermore, the reactivity of the azetidine ring itself continues to be an area of investigation. Novel ring-opening reactions and functionalization of the ring's C-H bonds are being developed to expand the synthetic utility of this scaffold. acs.org The incorporation of azetidines into polymers and other materials is also an emerging area of research. rsc.org The diverse pharmacological activities reported for azetidine-containing compounds, including anticancer, antibacterial, and anti-inflammatory properties, ensure that this class of heterocycles will remain a focal point of chemical research for the foreseeable future. nih.govmedwinpublishers.com
Data Tables
Table 1: General Properties of the Azetidine Ring System
| Property | Description | Reference |
| Structure | Saturated four-membered heterocycle containing one nitrogen atom. | magtech.com.cn |
| Molecular Formula | C₃H₇N | General |
| Ring Strain | Approximately 25.4 kcal/mol, intermediate between aziridines and pyrrolidines. | rsc.org |
| Conformation | Puckered, non-planar structure. | researchgate.net |
| Reactivity | Susceptible to ring-opening reactions due to ring strain. The nitrogen atom acts as a nucleophile and a base. | rsc.orgacs.org |
| Applications | Building block in organic synthesis, core scaffold in medicinal chemistry. | magtech.com.cnresearchgate.net |
Table 2: Characteristics of the Methylthioaryl Moiety
| Property | Description |
| Structure | An aryl ring substituted with a methylthio (-SCH₃) group. |
| Key Atoms | Contains a sulfur atom which can participate in various chemical reactions and interactions. |
| Reactivity | The sulfur can be oxidized to sulfoxide and sulfone. The aryl ring can undergo electrophilic substitution and cross-coupling reactions. |
| Biological Role | Can influence a molecule's binding affinity, metabolic profile, and overall biological activity. |
| Synthetic Utility | Serves as a versatile functional group for further molecular elaboration. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)azetidine |
InChI |
InChI=1S/C10H13NS/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |
InChI Key |
QILZGOBZWRDVSY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 3 4 Methylsulfanyl Phenyl Azetidine
Retrosynthetic Analysis of the Azetidine (B1206935) Core with Phenylmethylthio Substitution
A retrosynthetic analysis of 3-[4-(Methylsulfanyl)phenyl]azetidine reveals several viable disconnection pathways for its synthesis. The primary bond for disconnection is typically one of the carbon-nitrogen bonds of the azetidine ring or the carbon-carbon bond connecting the aryl group to the heterocyclic core.
One common approach involves disconnecting the C-N bonds of the azetidine ring, leading to a 1,3-difunctionalized propane (B168953) derivative. This precursor would contain an amine and a suitable leaving group (e.g., a halide or a sulfonate ester) at the 1- and 3-positions, which can undergo an intramolecular nucleophilic substitution to form the azetidine ring. The 4-(methylsulfanyl)phenyl group could already be present on this linear precursor.
Alternatively, a C-C bond disconnection between the azetidine ring and the phenyl group suggests a strategy where a pre-formed 3-functionalized azetidine (e.g., 3-halo- or 3-boro-azetidine) is coupled with a suitable 4-(methylsulfanyl)phenyl metallic or organometallic reagent. This approach is particularly attractive due to the modularity it offers.
A third retrosynthetic strategy involves a [2+2] cycloaddition, disconnecting the four-membered ring into two, two-atom components, such as an imine and an alkene. The challenge in this approach lies in controlling the regioselectivity to obtain the desired 3-substituted azetidine.
Finally, ring expansion or contraction strategies can be envisioned. For instance, a suitably substituted aziridine (B145994) could undergo a ring expansion to form the azetidine, or a pyrrolidine (B122466) derivative could undergo a ring contraction. These pathways, while less common, offer unique entries into the azetidine scaffold.
Novel Approaches to Azetidine Ring Formation
Recent advancements in synthetic organic chemistry have led to the development of several novel and efficient methods for the construction of the azetidine ring. These methods offer improvements in terms of yield, stereoselectivity, and functional group tolerance.
Cycloaddition Strategies (e.g., [2+2] photocycloaddition)
[2+2] Cycloaddition reactions, particularly the aza Paternò-Büchi reaction, represent a direct approach to the azetidine core. This reaction involves the photochemical cycloaddition of an imine and an alkene. Recent developments have focused on using visible light photocatalysis to overcome the limitations of traditional UV-light-mediated methods. For instance, the use of iridium photocatalysts can facilitate the [2+2] cycloaddition of oximes with alkenes to generate highly functionalized azetidines. researchgate.netspringernature.comnih.govchemrxiv.orgresearchgate.net While the direct synthesis of 3-arylazetidines through this method with simple aryl imines can be challenging due to competing side reactions, the use of activated imine equivalents has shown promise. The regioselectivity of the cycloaddition is a critical aspect that needs to be controlled to favor the formation of the desired 3-substituted isomer.
Ring-Closing Reactions (e.g., nucleophilic substitution, intramolecular aminolysis of epoxides)
Intramolecular ring-closing reactions are among the most common and reliable methods for synthesizing azetidines. A classical approach involves the intramolecular nucleophilic substitution of a γ-amino halide or a γ-amino sulfonate. This method's success is highly dependent on the nature of the leaving group and the reaction conditions used to favor the 4-exo-tet cyclization.
A notable advancement in this area is the intramolecular aminolysis of epoxides. For example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govfrontiersin.org This reaction proceeds with high regioselectivity, with the amine preferentially attacking the C3 position of the epoxide to form the four-membered ring. nih.govfrontiersin.org This method is tolerant of a variety of functional groups. nih.govfrontiersin.org
Another effective ring-closing strategy starts from β-amino alcohols. These precursors can be converted to the corresponding O-mesylates, and subsequent treatment with a base induces an intramolecular cyclization to afford the azetidine ring. organic-chemistry.org This two-step sequence provides a versatile route to diversely substituted azetidines. organic-chemistry.org
| Precursor | Reaction Type | Key Reagents | Product | Ref. |
| γ-amino halide | Intramolecular Nucleophilic Substitution | Base | Azetidine | General |
| cis-3,4-epoxy amine | Intramolecular Aminolysis | La(OTf)₃ | Azetidine | nih.govfrontiersin.org |
| β-amino alcohol | Mesylation and Cyclization | MsCl, Base | Azetidine | organic-chemistry.org |
Ring Contraction and Expansion Rearrangements
Ring contraction and expansion reactions offer non-traditional yet powerful methods for azetidine synthesis. A notable example of ring contraction is the reaction of α-bromo N-sulfonylpyrrolidinones with nucleophiles in the presence of a base. organic-chemistry.orgrsc.org This reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a ring-opening and subsequent intramolecular substitution to yield an α-carbonylated N-sulfonylazetidine. rsc.org
Ring expansion strategies often involve the rearrangement of smaller rings, such as aziridines. For instance, a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has been developed to produce highly substituted methylene azetidines. nih.govscispace.comresearchgate.net This reaction is proposed to proceed through an aziridinium (B1262131) ylide intermediate, followed by a ring-opening and ring-closing cascade. nih.gov Rhodium-catalyzed ring expansion of azetidines themselves via a domino conjugate addition/N-directed α-C(sp³)–H activation has also been reported. researchgate.netthieme-connect.de
| Starting Material | Transformation | Key Reagents/Catalysts | Product | Ref. |
| α-bromo N-sulfonylpyrrolidinone | Ring Contraction | Base, Nucleophile | α-carbonylated N-sulfonylazetidine | organic-chemistry.orgrsc.org |
| Methylene aziridine | [3+1] Ring Expansion | Rhodium carbene | Methylene azetidine | nih.govscispace.comresearchgate.net |
| Azetidine | Domino Conjugate Addition/C-H Activation | Rhodium catalyst | Ring-expanded product | researchgate.netthieme-connect.de |
Metal-Catalyzed Azetidine Synthesis (e.g., Pd-catalyzed, Ni-catalyzed, Cu-catalyzed)
Transition-metal catalysis has emerged as a powerful tool for the synthesis of azetidines, enabling the formation of C-C and C-N bonds under mild conditions.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of 3-arylazetidines. The Hiyama cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes in the presence of a palladium catalyst provides a direct route to 3-arylazetidines in good yields. organic-chemistry.org Palladium-catalyzed intramolecular amination of C-H bonds has also been developed for the synthesis of azetidines. rsc.org
Nickel-catalyzed reactions, while less common for azetidine synthesis, are known for their ability to catalyze three-component alkylarylation of alkenyl N-heteroarenes, suggesting potential applicability in functionalizing azetidine precursors. researchgate.net
Copper-catalyzed methods have also been employed in azetidine synthesis. For example, a three-step sequence involving a copper-catalyzed N-arylation of a β-amino alcohol, followed by N-cyanomethylation and a one-pot mesylation/ring closure, yields diversely substituted N-aryl-2-cyanoazetidines. organic-chemistry.org Copper catalysis is also effective in sequential N-arylation and intramolecular nucleophilic substitution reactions, which can be adapted for azetidine ring formation. organic-chemistry.org Additionally, copper-catalyzed cascade cyclizations have been developed for the synthesis of other N-heterocycles, and similar strategies could potentially be applied to azetidine synthesis. nih.gov
| Metal Catalyst | Reaction Type | Substrates | Product | Ref. |
| Palladium | Hiyama Cross-Coupling | 3-Iodoazetidine, Arylsilane | 3-Arylazetidine | organic-chemistry.org |
| Palladium | Intramolecular C-H Amination | Picolinamide protected amines | Azetidine | rsc.org |
| Copper | N-Arylation/Cyclization | β-amino alcohol | N-aryl-2-cyanoazetidine | organic-chemistry.org |
| Copper | Sequential N-Arylation/Intramolecular Substitution | (2-bromophenyl)methylamines, Amidine hydrochlorides | Quinazolines (adaptable) | organic-chemistry.org |
Introduction and Functionalization of the 4-(Methylsulfanyl)phenyl Moiety
There are two primary strategies for introducing the 4-(methylsulfanyl)phenyl group onto the azetidine scaffold: either by starting with a precursor that already contains this moiety or by functionalizing a phenyl-substituted azetidine at a later stage.
In the first approach, a commercially available or readily synthesized starting material bearing the 4-(methylsulfanyl)phenyl group is used. For example, in a ring-closing approach, a 1,3-difunctionalized propane derivative with the 4-(methylsulfanyl)phenyl group at the 2-position can be synthesized and then cyclized to form the target molecule.
Alternatively, in a metal-catalyzed cross-coupling approach, a pre-formed azetidine with a leaving group at the 3-position (e.g., 3-iodoazetidine) can be coupled with a 4-(methylsulfanyl)phenyl organometallic reagent. Examples of suitable reagents include (4-(methylsulfanyl)phenyl)boronic acid or its esters (in Suzuki-Miyaura coupling), (4-(methylsulfanyl)phenyl)silanes (in Hiyama coupling), or (4-(methylsulfanyl)phenyl)stannanes (in Stille coupling).
Functionalization of a pre-existing phenyl group on the azetidine ring is also a viable strategy. For instance, a 3-phenylazetidine (B587272) derivative could be subjected to electrophilic aromatic substitution, such as chlorosulfonylation followed by reduction and methylation, to introduce the methylsulfanyl group at the para position. However, controlling the regioselectivity of such reactions can be challenging. A more controlled approach would involve a metal-catalyzed cross-coupling reaction on a 3-(4-halophenyl)azetidine with a methylthiolating agent.
Strategies for Thioether Incorporation
The introduction of the methylsulfanyl group (–SCH3) onto the phenyl ring is a critical step in the synthesis of this compound. Key strategies to achieve this thioether incorporation include classical nucleophilic substitution reactions and more modern approaches utilizing dimethyl sulfoxide (B87167) (DMSO) as a sulfur source.
Nucleophilic Substitution of Halides
A conventional and widely practiced method for forming aryl thioethers is through the nucleophilic substitution of aryl halides. In the context of synthesizing the target compound, this typically involves the reaction of a pre-formed 3-(4-halophenyl)azetidine intermediate with a methylthiolate nucleophile. The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, particularly if the aromatic ring is "activated" by electron-withdrawing groups, or through metal-catalyzed cross-coupling reactions. researchgate.netacsgcipr.org
The SNAr reaction between heteroaryl halides (Cl, Br) and thiols can proceed smoothly in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) with a base such as potassium carbonate at temperatures ranging from room temperature to 100 °C. nih.gov For less activated aryl halides, transition metal catalysis, for instance with nickel or copper, can facilitate the C–S bond formation. researchgate.net The construction of carbon–sulfur bonds is frequently achieved by the reaction of a thiol or thiolate anion with an activated alkane or aryl halide in what is typically an SN2 or SNAr reaction. acsgcipr.org Common substrates include chlorides, bromides, and iodides, and the reaction is often carried out with a base in a dipolar aprotic solvent. acsgcipr.org
Use of DMSO as a Sulfur Source
Dimethyl sulfoxide (DMSO) has emerged as a versatile, inexpensive, and environmentally benign reagent in organic synthesis. nih.gov Beyond its role as a polar aprotic solvent, DMSO can function as a source of a methylthio (–SMe) group, offering a thiol-free alternative for the synthesis of aryl methyl sulfides. researchgate.netconsensus.app This approach avoids the use of volatile and malodorous thiols. nih.gov
Several protocols have been developed for the methylthiolation of haloarenes using DMSO. One efficient process involves a copper(I)-mediated reaction where a variety of aryl or heteroaryl halides react with DMSO in the presence of a copper(I) iodide (CuI) catalyst and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the corresponding aryl methyl sulfides in good to excellent yields. researchgate.net In some cases, the reaction can be promoted without a transition metal. For instance, arylamines can undergo regioselective para-methylthiolation using DMSO as the methylthio source in the presence of ammonium (B1175870) iodide (NH4I) under metal-free conditions. researchgate.net DMSO can also be used in palladium-catalyzed decarboxylative methylthiolation of aromatic carboxylic acids. researchgate.net The multifaceted role of DMSO allows it to act as a solvent, oxidant, and a direct source for sulfur-containing functional groups like –SMe. consensus.appnih.gov
| Strategy | Reagents & Conditions | Advantages | Disadvantages | Citations |
| Nucleophilic Substitution | 3-(4-halophenyl)azetidine, methylthiolate source (e.g., NaSMe), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMAc) | Well-established, reliable for activated substrates. | Requires pre-functionalized azetidine; may require metal catalyst for unactivated halides. | researchgate.netacsgcipr.orgnih.gov |
| DMSO as Sulfur Source | 3-(4-halophenyl)azetidine, DMSO, Catalyst (e.g., CuI), Base (e.g., DABCO) | Avoids use of malodorous thiols, DMSO is inexpensive and low toxicity. | May require transition metal catalyst and higher temperatures. | nih.govresearchgate.netconsensus.app |
Aryl Coupling Reactions
The formation of the Csp³–Csp² bond between the azetidine ring at the C-3 position and the 4-(methylsulfanyl)phenyl group is a pivotal transformation. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Hiyama couplings are prominent examples of such methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a robust and widely used method for C-C bond formation, typically involving an organoboron compound and an organic halide catalyzed by a palladium(0) complex. youtube.com For the synthesis of this compound, this would involve the coupling of a 3-azetidinylboron species (such as a boronic acid or boronic ester) with a 4-halo-1-(methylsulfanyl)benzene, or vice versa. The reaction is known for its high efficiency, wide functional group compatibility, and generally mild conditions. researchgate.netnih.gov The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent (assisted by a base), and reductive elimination to form the product and regenerate the catalyst. youtube.com A variety of aryl and heteroaryl halides can be successfully coupled under mild, aqueous conditions, demonstrating the versatility of this method. nih.gov
Hiyama Coupling
The Hiyama cross-coupling presents an alternative pathway, utilizing an organosilane as the organometallic coupling partner. A palladium-catalyzed Hiyama cross-coupling reaction between 1-Boc-3-iodoazetidine and various arylsilanes has been described as a convenient method to access a range of 3-arylazetidines. acs.orgacs.orgnih.gov This protocol provides moderate to good yields (30%–88%) under mild reaction conditions. acs.orgorganic-chemistry.org
Optimization studies have identified palladium(II) acetate (B1210297) (Pd(OAc)₂) as an effective catalyst precursor and 1,1'-bis(diphenylphosphino)ferrocene (Dppf) as a suitable ligand. organic-chemistry.org The reaction typically requires an activator, such as a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to facilitate the transmetalation step. The choice of solvent is also crucial, with dioxane often being preferred. acs.org This method demonstrates broad substrate compatibility, including aryl siloxanes with both electron-donating and electron-withdrawing groups. organic-chemistry.org A gram-scale reaction has confirmed the scalability of this approach for synthesizing 3-arylazetidines. organic-chemistry.org
| Coupling Reaction | Azetidine Precursor | Aryl Precursor | Typical Catalyst System | Key Features | Citations |
| Suzuki-Miyaura | Azetidine-3-boronic acid/ester | 4-Bromo-1-(methylsulfanyl)benzene | Pd(0) complex (e.g., Pd/Sphos), Base (e.g., K₂CO₃) | High functional group tolerance, often uses mild/aqueous conditions. | youtube.comresearchgate.netnih.gov |
| Hiyama | 1-Boc-3-iodoazetidine | Triethoxy(4-(methylsulfanyl)phenyl)silane | Pd(OAc)₂, Ligand (e.g., Dppf), Activator (e.g., TBAF) | Provides good yields (30-88%), mild conditions, scalable. | acs.orgacs.orgorganic-chemistry.orgmdpi.com |
Stereoselective Synthesis of this compound Enantiomers/Diastereomers
The development of stereoselective routes to access specific enantiomers or diastereomers of substituted azetidines is of significant interest, as stereochemistry is often crucial for biological activity. Synthesizing enantiomerically pure this compound can be achieved by employing chiral starting materials, chiral catalysts, or by resolving a racemic mixture.
One effective strategy involves the use of chiral precursors. For instance, chiral azetidin-3-ones can be prepared and subsequently elaborated. A flexible synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These chiral sulfonamides are readily accessible in excellent enantiomeric excess (e.e.) via established chiral sulfinamide chemistry. The resulting chiral azetidin-3-one (B1332698) can then be converted to the target 3-arylazetidine via reactions like Grignard addition followed by reduction, with the stereochemistry being controlled by the existing chiral center. nih.gov
Another approach is the diastereoselective functionalization of an existing azetidine scaffold. uni-muenchen.de Methodologies have been developed for the diastereoselective α-lithiation of N-protected azetidines followed by trapping with an electrophile. This allows for the introduction of substituents at the C-2 position with stereocontrol relative to a substituent at the C-3 position. uni-muenchen.de Furthermore, ring-expansion reactions of highly strained precursors can also provide stereocontrolled access to azetidines. A formal [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov These products can be further elaborated to introduce the desired aryl group.
The synthesis of functionalized azetidine molecules is crucial in organic chemistry, as these frameworks are valuable structural motifs in many natural products and commercial drugs. uni-muenchen.de Traditional methods often rely on the cyclization of linear precursors, but these can be limited in scope. nih.gov More advanced methods, such as those utilizing strain-release arylations or catalytic asymmetric reactions, are expanding the ability to create complex and stereochemically defined azetidines. uni-muenchen.de
Green Chemistry Principles in the Synthesis of Azetidine Compounds
Applying the principles of green chemistry to the synthesis of azetidine compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several aspects of azetidine synthesis can be improved through greener methodologies.
A key area for green innovation is the choice of reagents. As noted previously, dimethyl sulfoxide (DMSO) can be used as an odorless, low-toxicity, and inexpensive methylthiolating reagent, replacing traditional, foul-smelling, and toxic thiols. nih.gov This aligns with the green chemistry principle of using safer chemicals. Furthermore, DMSO can often play a dual role as both reagent and solvent, reducing the total number of chemicals required for a transformation. nih.gov
Catalysis is another central focus. The development of highly efficient and recoverable catalysts can significantly improve the sustainability of synthetic processes. While many azetidine syntheses rely on precious metal catalysts like palladium, research into catalysts based on more abundant and less toxic metals is ongoing. uni-muenchen.de Moreover, designing reactions that can be performed under milder conditions (lower temperatures and pressures) reduces energy consumption. The Hiyama cross-coupling for 3-arylazetidine synthesis, for example, operates under relatively mild conditions. acs.org
The choice of solvent is also critical. Many organic reactions are performed in volatile and often toxic organic solvents. A greener alternative is the use of aqueous media. For instance, efficient Suzuki-Miyaura couplings have been developed that proceed in a water-acetonitrile mixture at mild temperatures (e.g., 37 °C), significantly reducing the environmental burden associated with traditional solvents. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contributes to a greener process by saving on solvents, energy, and reducing waste. organic-chemistry.org The ongoing demand for new synthetic techniques is driving the development of more effective and environmentally friendly procedures for synthesizing functionalized azetidine molecules. uni-muenchen.de
Advanced Structural Characterization and Conformational Analysis of 3 4 Methylsulfanyl Phenyl Azetidine
X-ray Crystallographic Analysis of 3-[4-(Methylsulfanyl)phenyl]azetidine and its Derivatives
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would provide definitive data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
Although a specific crystal structure for the title compound is not publicly available, analysis of related structures allows for a detailed prediction of its key structural features. researchgate.netiucr.org The azetidine (B1206935) ring is expected to be non-planar, adopting a puckered conformation to alleviate ring strain. The degree of this puckering, defined by the C2-N1-C4-C3 dihedral angle, is a critical parameter. The bulky 4-(methylsulfanyl)phenyl substituent at the C3 position would likely adopt a pseudo-equatorial orientation to minimize steric hindrance with the azetidine ring protons.
Key structural parameters that would be determined include the C-N and C-C bond lengths within the azetidine ring, the C-S bond length of the methylsulfanyl group, and the geometry of the phenyl ring. nih.govnih.gov In the crystal lattice, intermolecular interactions such as hydrogen bonding involving the azetidine N-H group and potentially the sulfur atom, as well as π-π stacking between phenyl rings, would dictate the supramolecular architecture. nih.govresearchgate.net
| Parameter | Expected Value | Significance |
|---|---|---|
| Azetidine Ring Puckering Angle | 10-30° | Indicates deviation from planarity to relieve strain. |
| C-N Bond Length (Azetidine) | ~1.47 Å | Typical single bond length in a strained ring. |
| C-C Bond Length (Azetidine) | ~1.54 Å | Typical single bond length in a strained ring. |
| C(Azetidine)-C(Phenyl) Bond Length | ~1.51 Å | Connects the aliphatic and aromatic moieties. |
| C(Aryl)-S Bond Length | ~1.77 Å | Characteristic of an aryl thioether. |
| S-CH₃ Bond Length | ~1.81 Å | Characteristic of an alkyl thioether. |
Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, ¹⁵N-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would allow for the unambiguous assignment of all proton and carbon signals. nih.gov
The ¹H NMR spectrum would show distinct signals for the azetidine ring protons, the aromatic protons of the para-substituted phenyl ring, and the methyl protons of the methylsulfanyl group. The azetidine protons would appear as complex multiplets due to geminal and vicinal coupling. The relative stereochemistry can be determined by analyzing the coupling constants, where typically J(cis) is larger than J(trans), and through Nuclear Overhauser Effect (NOE) experiments. ipb.pt The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted ring.
Two-dimensional techniques are crucial for definitive assignments. nih.govcore.ac.uk
COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, connecting vicinal protons within the azetidine ring and adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and connecting the molecular fragments.
¹⁵N-NMR Spectroscopy provides direct information about the electronic environment of the nitrogen atom. Unsubstituted azetidine has a ¹⁵N resonance at approximately δ 25.3 ppm (relative to ammonia). ipb.pt The substitution at the C3 position with a phenyl group is expected to influence this chemical shift. acs.org
Solid-State NMR (ssNMR) serves as a complementary technique to X-ray crystallography for characterizing the compound in its solid form. nih.govmedsci.cnwikipedia.org ssNMR can provide information on molecular symmetry, packing, and dynamics in the crystalline state, and is particularly valuable for materials that are not amenable to single-crystal X-ray analysis. mit.eduemory.edu
| Nucleus | Assignment | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | N-H | 1.5 - 2.5 |
| SCH₃ | ~2.50 | |
| Azetidine CH/CH₂ | 3.5 - 4.5 | |
| Aromatic CH | 7.2 - 7.4 | |
| ¹³C | SCH₃ | ~16.0 |
| Azetidine CH/CH₂ | 40 - 60 | |
| Aromatic CH | 127 - 129 | |
| Aromatic C-S | ~138 | |
| Aromatic C-Azetidine | ~142 | |
| ¹⁵N | Azetidine NH | ~25 - 40 (relative to NH₃) |
Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Identification and Structure Elucidation
For this compound, key vibrational modes would include:
N-H stretch: A moderate absorption in the FT-IR spectrum around 3300-3400 cm⁻¹.
Aromatic C-H stretch: Signals typically appear just above 3000 cm⁻¹.
Aliphatic C-H stretch: Signals for the azetidine CH₂ and the methyl SCH₃ groups would be found just below 3000 cm⁻¹.
Aromatic C=C stretch: Characteristic peaks in the 1600-1450 cm⁻¹ region, often strong in both FT-IR and Raman spectra.
C-S stretch: A weak to moderate band in the 700-600 cm⁻¹ region.
Azetidine ring vibrations: Puckering and breathing modes of the four-membered ring would appear in the far-infrared or low-frequency Raman region. aip.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| N-H (Azetidine) | Stretching | 3400 - 3300 | Medium / Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium / Strong |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong / Strong |
| C=C (Aromatic) | Ring Stretching | 1610 - 1580, 1500 - 1450 | Strong / Strong |
| C-N (Azetidine) | Stretching | 1250 - 1020 | Medium / Medium |
| C(Aryl)-S | Stretching | 710 - 680 | Weak / Medium |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if stereoisomers are synthesized)
The C3 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers. mdpi.com These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org
The determination of the absolute configuration of a synthesized enantiomer is a critical task. acs.org The modern approach involves a combination of experimental measurement and computational chemistry. mdpi.comacs.org The CD spectrum of a purified enantiomer is recorded experimentally. Then, the theoretical CD spectra for both the R and S configurations are calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). By comparing the experimental spectrum (with its characteristic positive and negative Cotton effects) to the calculated spectra, the absolute configuration of the synthesized compound can be unambiguously assigned. frontiersin.org
Gas-Phase Structural Analysis and Conformational Landscape Exploration
Studying molecules in the gas phase provides insight into their intrinsic structural properties, free from intermolecular forces present in the solid or liquid state. wikipedia.org Techniques like Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy are powerful tools for this purpose. researchgate.netmdpi.com
Studies on the parent azetidine molecule have shown that it possesses a puckered, non-planar C₂ᵥ symmetry with a dihedral angle of puckering of approximately 26-35°. kit.edu Microwave spectroscopy, which measures transitions between rotational energy levels, can provide highly precise rotational constants, from which the molecular geometry can be derived. mdpi.comacs.orglibretexts.orgtanta.edu.eg
For this compound, these techniques would reveal how the large substituent at C3 affects the ring's puckering. It is expected that the substituent will preferentially occupy the pseudo-equatorial position to minimize steric interactions.
Computational chemistry is an indispensable tool for exploring the full conformational landscape. By performing a potential energy surface (PES) scan, the energy profile for the ring-puckering motion can be calculated. This analysis reveals the energy barrier to ring inversion (the process by which one puckered conformation converts to the other) and the relative energies of the axial versus equatorial conformers. These theoretical calculations complement experimental gas-phase data and provide a comprehensive understanding of the molecule's dynamic behavior. researcher.life
Reactivity Profile and Mechanistic Investigations of 3 4 Methylsulfanyl Phenyl Azetidine
Transformations Involving the Azetidine (B1206935) Nitrogen Atom
The nitrogen atom of the azetidine ring is a key center of reactivity, participating in reactions that either preserve or lead to the cleavage of the heterocyclic core.
The lone pair of electrons on the azetidine nitrogen allows it to act as a nucleophile, readily undergoing N-alkylation and N-acylation reactions. These reactions are fundamental for modifying the compound's properties and for activating the ring towards subsequent transformations.
N-Alkylation typically involves treating the azetidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. The choice of base and solvent system can influence the reaction's efficiency. For instance, systems like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) are effective for the N-alkylation of various nitrogen-containing heterocycles. beilstein-journals.org The resulting N-alkylated product is an azetidinium salt, which exhibits enhanced reactivity. nih.gov
N-Acylation is achieved by reacting the azetidine with an acylating agent, such as an acyl chloride or anhydride. This reaction typically proceeds under basic conditions to scavenge the HCl or carboxylic acid byproduct. N-acylation is often used to install protecting groups or to introduce functional handles for further elaboration.
These functionalization reactions at the nitrogen atom are crucial first steps in many synthetic sequences involving azetidines.
| Reaction Type | Typical Reagents | Typical Conditions | Product |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Alkyl tosylates | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | N-Alkylazetidinium salt |
| N-Acylation | Acyl chlorides (e.g., AcCl), Anhydrides (e.g., Ac₂O) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | N-Acylic azetidine |
The significant ring strain of azetidines (approx. 25.4 kcal/mol) is a primary driving force for ring-opening reactions. rsc.org These reactions can be initiated by nucleophiles or electrophiles and provide a powerful method for synthesizing functionalized linear amines. nih.govbeilstein-journals.org
Nucleophilic Ring-Opening: Azetidines themselves are relatively stable and often require activation for nucleophilic attack. magtech.com.cn This is commonly achieved by N-alkylation or N-acylation, which forms a more electrophilic azetidinium ion. This ion is then susceptible to attack by a wide range of nucleophiles, including halides, azide (B81097) anions, amines, and oxygen nucleophiles like acetate (B1210297) and alkoxides. organic-chemistry.orgresearchgate.net The reaction proceeds via an Sₙ2 mechanism, resulting in the cleavage of one of the C-N bonds.
The regioselectivity of the attack is a critical aspect, governed by electronic and steric factors. magtech.com.cn For a 3-aryl-substituted azetidinium ion, nucleophilic attack can occur at either the C2 or C4 position. The presence of the aryl group at C3 can influence the stability of the transition states, but generally, attack at the less sterically hindered carbon is favored. magtech.com.cnorganic-chemistry.org For instance, studies on various substituted azetidinium ions show that nucleophiles preferentially attack the unsubstituted C4 position in the absence of other directing groups. organic-chemistry.org
Strain-Release Reactions: The inherent strain in the four-membered ring can be harnessed in transformations that lead to more stable products. beilstein-journals.org This "build and release" strategy involves forming the azetidine ring and then using its stored energy to facilitate a subsequent functionalization step, such as a ring-opening event. beilstein-journals.org An intramolecular variation of this process has been observed where a pendant amide group on an N-substituted azetidine attacks the ring, leading to decomposition and formation of a more stable lactam product. nih.gov
Reactions of the Phenyl Ring and Methylthio Group
The 4-(methylsulfanyl)phenyl moiety provides additional sites for chemical modification, independent of the azetidine core's reactivity.
The phenyl ring of 3-[4-(methylsulfanyl)phenyl]azetidine can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is determined by the directing effects of the two substituents: the 3-azetidinyl group and the 4-methylsulfanyl group.
The methylsulfanyl (-SMe) group is an ortho-, para-directing and activating group. pearson.com Its activating effect stems from the ability of the sulfur atom's lone pairs to donate electron density to the ring via resonance. However, it is a weaker activator than the analogous methoxy (B1213986) (-OMe) group because sulfur is less efficient at resonance donation compared to oxygen. pearson.com
| Substituent | Activating/Deactivating Effect | Directing Effect |
|---|---|---|
| -SMe (Methylsulfanyl) | Activating | Ortho, Para |
| -Azetidinyl (at C3 of phenyl) | Weakly Deactivating (Inductive) | Ortho, Para |
The sulfur atom of the methylthioether group is readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation significantly alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.
A variety of oxidizing agents can be employed for this purpose. The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. rsc.orgmdpi.com For example, mild conditions often favor the formation of the sulfoxide, while stronger oxidants or harsher conditions lead to the sulfone. Kinetic studies on the oxidation of aryl methyl sulfides have explored mechanisms with reagents like dimethyldioxirane, where the reaction can proceed via a concerted nucleophilic displacement. rsc.orgrsc.org
| Oxidizing Agent | Typical Product | Reference |
|---|---|---|
| Dimethyldioxirane (DMDO) | Sulfoxide or Sulfone | rsc.orgrsc.org |
| Hydrogen Peroxide (H₂O₂), Vanadium catalyst | Sulfoxide | nih.gov |
| Nonheme Iron(IV)-Oxo Complex | Sulfoxide | acs.org |
| O₂/Br₂/NaNO₂ | Sulfoxide | mdpi.com |
Aryl sulfides have emerged as viable substrates in transition metal-catalyzed cross-coupling reactions, providing an alternative to the more common aryl halides and triflates. researchgate.net The carbon-sulfur bond of the methylsulfanyl group in this compound can be activated to participate in C-C bond-forming reactions.
Nickel-catalyzed cross-coupling reactions have been developed that allow aryl methyl sulfides to couple with aryl bromides, providing access to biaryl compounds. acs.org These reactions often employ a nickel catalyst, such as Ni(COD)₂, in combination with a ligand like BINAP. Palladium-catalyzed systems have also been explored for C-S bond activation and subsequent coupling. researchgate.net This methodology enables the transformation of the 4-(methylsulfanyl)phenyl group into a more complex biaryl structure, significantly expanding the synthetic utility of the parent molecule.
Functional Group Transformations involving the methylthio group (e.g., removal, introduction of other sulfur functionalities)
The methylthio group (-SCH₃) on the phenyl ring of this compound offers a versatile handle for a variety of functional group transformations. These modifications can be crucial for altering the electronic properties of the molecule, introducing new reactive sites, or preparing derivatives with modified biological activities. Key transformations include oxidation to sulfoxides and sulfones, and desulfurization reactions.
Oxidation: The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations significantly alter the polarity and hydrogen bonding capabilities of the molecule.
To Sulfoxide: Oxidation to the sulfoxide, 3-[4-(methylsulfinyl)phenyl]azetidine, can be achieved using mild oxidizing agents.
To Sulfone: Further oxidation to the sulfone, 3-[4-(methylsulfonyl)phenyl]azetidine, typically requires stronger oxidizing conditions. The use of N-t-butyloxycarbonyl-L-amino acid pentachlorophenyl esters followed by oxidation to the corresponding 4-(methylsulfonyl)phenyl activated ester has been demonstrated as a method that avoids the rupture of protecting groups or peptide bonds in related molecules. researchgate.net
Desulfurization (Removal of the Methylthio Group): The removal of the methylthio group to yield 3-phenylazetidine (B587272) is a reductive process. Nickel-catalyzed reactions with Grignard reagents have been shown to be effective for the replacement of methylthio functions on aromatic heterocycles with hydrogen, alkyl, or aryl groups. acs.org This type of transformation is valuable for creating analogs that lack the sulfur moiety.
Introduction of Other Sulfur Functionalities: While direct replacement of the methylthio group is less common, transformations can be envisioned that lead to other sulfur-containing groups. For instance, cleavage of the S-CH₃ bond followed by reaction with an appropriate electrophile could introduce different alkyl or functionalized groups onto the sulfur atom.
Below is a table summarizing these transformations:
| Transformation | Reagents and Conditions (Illustrative) | Product |
| Oxidation to Sulfoxide | m-CPBA, H₂O₂ | 3-[4-(Methylsulfinyl)phenyl]azetidine |
| Oxidation to Sulfone | Excess m-CPBA, KMnO₄ | 3-[4-(Methylsulfonyl)phenyl]azetidine |
| Desulfurization | Ni-catalyst, Grignard Reagent (e.g., RMgX) | 3-(4-Substituted-phenyl)azetidine |
Catalytic Transformations Utilizing this compound as a Substrate
The azetidine ring in this compound is a strained four-membered heterocycle, making it susceptible to ring-opening reactions under catalytic conditions. nih.govrsc.org This reactivity can be harnessed to synthesize a variety of more complex nitrogen-containing molecules. Additionally, the phenyl and methylthio groups can participate in various metal-catalyzed cross-coupling reactions.
Ring-Opening Reactions: The strain energy of the azetidine ring (approximately 25.4 kcal/mol) is a driving force for ring-opening reactions. rsc.org These reactions often require Lewis acid or transition metal catalysis to proceed efficiently. rsc.orgmagtech.com.cn
Lewis Acid-Catalyzed Ring Opening: Lewis acids can activate the azetidine nitrogen, facilitating nucleophilic attack and subsequent ring cleavage. rsc.org For example, La(OTf)₃ has been used to catalyze the intramolecular regioselective aminolysis of epoxides to form azetidines, highlighting the utility of Lewis acids in reactions involving this ring system. nih.govfrontiersin.org
Transition Metal-Catalyzed Ring Opening: Transition metal catalysts can promote various ring-opening pathways, including those involving C-N or C-C bond cleavage.
Cross-Coupling Reactions: The aryl halide-like reactivity of the C-S bond in the methylthio group, along with the potential for C-H activation on the phenyl ring, allows this compound to be used as a substrate in a variety of cross-coupling reactions.
C-S Cross-Coupling: The methylthio group can be displaced by various nucleophiles in the presence of a suitable catalyst. Nickel and palladium catalysts are commonly employed for C-S bond formation and cleavage. nih.gov
C-H Functionalization: The phenyl ring can undergo direct C-H functionalization, allowing for the introduction of new substituents at positions ortho or meta to the existing groups.
The following table provides examples of catalytic transformations:
| Reaction Type | Catalyst | Reactant(s) | Product Type |
| Lewis Acid-Catalyzed Ring Opening | La(OTf)₃ | Nucleophile | Functionalized γ-amino alcohol/amine |
| C-S Cross-Coupling | Ni or Pd catalyst | Boronic acid, amine, etc. | Biaryl, arylamine, etc. |
| C-H Arylation | Pd catalyst | Aryl halide | Di-substituted phenylazetidine |
Mechanistic Pathways of Key Reactions: Kinetic and Thermodynamic Considerations
The reactions of this compound are governed by the interplay of kinetic and thermodynamic factors. Understanding these aspects is crucial for predicting reaction outcomes and optimizing conditions.
Ring-Opening Reactions: The mechanism of azetidine ring-opening is highly dependent on the reaction conditions and the nature of the substituents. magtech.com.cn
Nucleophilic Ring Opening: This is a major reaction pathway for azetidines. magtech.com.cn The regioselectivity is influenced by both electronic and steric effects. In many cases, nucleophilic attack occurs at the carbon atom adjacent to the nitrogen, leading to C-N bond cleavage. magtech.com.cn The stability of intermediates or transition states plays a key role in determining the preferred pathway. magtech.com.cn
Kinetic vs. Thermodynamic Control: In some ring-opening reactions, a kinetically favored product may be formed initially, which can then rearrange to a more thermodynamically stable product under the reaction conditions. The presence of substituents on the azetidine ring can significantly influence the energy barriers for different pathways.
Reactions at the Methylthio Group:
Oxidation: The oxidation of sulfides is a well-studied process. The reaction typically proceeds through a stepwise mechanism, with the formation of a sulfoxide as the initial product. Further oxidation to the sulfone is generally slower. The kinetics of these reactions can be influenced by the nature of the oxidant and the solvent.
Desulfurization: Nickel-catalyzed desulfurization reactions often proceed via an oxidative addition of the C-S bond to the nickel center, followed by reductive elimination. The thermodynamics of this process are driven by the formation of a stable nickel sulfide (B99878) species and the desired organic product.
Thermodynamic and Kinetic Data: While specific kinetic and thermodynamic data for this compound are not readily available in the provided search results, general principles from related systems can be applied. For instance, studies on the reaction of disulfides with hydrogen sulfide have provided detailed kinetic and thermodynamic insights into sulfur-sulfur bond cleavage and formation, which can be conceptually extrapolated to C-S bond reactions. nih.gov Computational studies are often employed to calculate the potential energy surfaces and reaction kinetics for reactions involving sulfur-containing organic compounds. researchgate.net First-principles calculations have been used to clarify the thermodynamic and kinetic pathways of sulfur redox reactions in other contexts. rsc.org
A conceptual summary of mechanistic considerations is presented below:
| Reaction | Key Mechanistic Steps | Influencing Factors |
| Azetidine Ring Opening | Lewis acid activation, nucleophilic attack, C-N bond cleavage | Ring strain, electronic effects of substituents, steric hindrance |
| Sulfide Oxidation | Nucleophilic attack of sulfur on oxidant, formation of sulfoxide, further oxidation | Strength of oxidant, solvent polarity |
| C-S Bond Cleavage | Oxidative addition to metal catalyst, reductive elimination | Catalyst and ligand choice, nature of coupling partner |
Computational and Theoretical Chemistry Studies on 3 4 Methylsulfanyl Phenyl Azetidine
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-[4-(Methylsulfanyl)phenyl]azetidine, DFT calculations, often employing hybrid functionals like B3LYP, would be used to determine its most stable three-dimensional structure, known as the ground state geometry. nih.govnih.gov This process involves optimizing all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
Beyond geometry, DFT is used to calculate key electronic properties. These calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. nih.gov Other properties, such as the molecular dipole moment and polarizability, which are crucial for understanding intermolecular interactions, can also be accurately computed.
Table 1: Illustrative Geometrical and Electronic Parameters Obtainable from DFT This table is a template showing the types of data that would be generated from DFT calculations; specific values for this compound are not available.
| Parameter | Description | Example Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule at 0 Kelvin. | -X.XXXX Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | X.XX Debye |
| C-N Bond Length (Azetidine) | The distance between a carbon and nitrogen atom in the azetidine (B1206935) ring. | ~1.47 Å |
| C-S Bond Length | The distance between the phenyl carbon and the sulfur atom. | ~1.77 Å |
| Azetidine Puckering Angle | The angle defining the non-planarity of the four-membered ring. | ~XX.X Degrees |
Ab Initio Methods for Molecular Orbital Analysis and Bonding Characteristics
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are fundamental for analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to provide a detailed picture of the bonding within this compound. nih.gov NBO analysis translates the complex wavefunction into localized bonds, lone pairs, and anti-bonding orbitals, allowing for the study of charge transfer interactions and hyperconjugation that contribute to molecular stability.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical chemistry plays a vital role in predicting spectroscopic data, which is essential for structural confirmation. DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose, and the predicted shifts are often compared with experimental spectra to confirm or assign the structure of a synthesized compound. researchgate.netnrel.gov
Similarly, computational methods can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. researchgate.netmdpi.com These calculations identify the specific bond stretches, bends, and torsions associated with each vibrational mode. Due to systematic errors in calculations, the computed frequencies are often multiplied by a scaling factor to achieve better agreement with experimental data. nih.gov
Table 2: Illustrative Predicted Spectroscopic Data This table is a template showing the types of data that would be generated; specific values for this compound are not available.
| Spectroscopic Parameter | Computational Method | Predicted Value (Example) | Experimental Correlation |
|---|---|---|---|
| ¹H NMR Shift (Azetidine CH₂) | DFT/GIAO | ~3.5-4.0 ppm | Corresponds to protons on the azetidine ring. |
| ¹³C NMR Shift (C-S) | DFT/GIAO | ~130-140 ppm | Corresponds to the phenyl carbon attached to sulfur. |
| IR Frequency (N-H stretch) | DFT (Scaled) | ~3350 cm⁻¹ | Vibration of the N-H bond in the azetidine ring. |
| IR Frequency (C-S stretch) | DFT (Scaled) | ~700 cm⁻¹ | Vibration of the carbon-sulfur bond. |
Computational Studies on Reaction Mechanisms and Transition States (e.g., ring expansion, ring opening)
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it susceptible to reactions involving ring-opening or ring expansion. rsc.orgresearchgate.net Computational chemistry is an ideal tool to explore the mechanisms of such reactions. By modeling the reaction pathway, researchers can identify the structures of transition states—the highest energy points along the reaction coordinate. frontiersin.org
Calculating the energy of these transition states allows for the determination of the activation energy barrier, which governs the reaction rate. mdpi.com For this compound, computational studies could elucidate the feasibility of various synthetic transformations, predict the regioselectivity of ring-opening reactions, and provide a rationale for experimentally observed outcomes. frontiersin.orgbeilstein-journals.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations are excellent for identifying the lowest-energy structure, molecules are not static. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of their behavior. For a molecule with rotatable bonds like this compound, MD simulations can explore its conformational landscape.
These simulations reveal the different shapes (conformers) the molecule can adopt, the energy barriers between them, and the probability of finding the molecule in a particular conformation at a given temperature. This information is crucial for understanding how the molecule might bind to a biological target, as its active conformation may not be its absolute lowest-energy state. nih.gov
Quantum Chemical Descriptors and Structure-Reactivity Relationships
The electronic properties calculated through quantum chemistry methods can be used as molecular descriptors. chemrxiv.orgresearchgate.net These descriptors, such as HOMO-LUMO energies, ionization potential, electron affinity, electronegativity, and hardness, quantify the reactivity of a molecule. mdpi.com
These quantum chemical descriptors are frequently employed in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net In a QSAR study, a statistical model is built to correlate these calculated descriptors with an observed property, such as biological activity or chemical reactivity. This allows researchers to predict the properties of new, unsynthesized molecules and to understand the structural features that are most important for a desired outcome.
Derivatization and Functionalization Strategies Based on the 3 4 Methylsulfanyl Phenyl Azetidine Scaffold
Synthesis of Libraries of Azetidine (B1206935) Derivatives for Chemical Space Exploration
The synthesis of compound libraries based on the 3-[4-(methylsulfanyl)phenyl]azetidine scaffold is a key strategy for exploring chemical space in drug discovery. vapourtec.com Diversity-oriented synthesis (DOS) allows for the generation of a wide range of structurally diverse molecules from a common core. google.com By systematically modifying the scaffold at its various functionalization points, libraries of compounds with diverse physicochemical properties can be generated.
One common approach involves the functionalization of the azetidine nitrogen. The secondary amine of the this compound core can be readily acylated, alkylated, or arylated to introduce a wide array of substituents. This can be achieved through standard coupling reactions, such as amide bond formation or Buchwald-Hartwig amination. uni-muenchen.de Another point of diversification is the 4-(methylsulfanyl)phenyl group. The methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Furthermore, the aryl ring can be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the azetidine and methylsulfanyl groups would need to be considered.
The following table illustrates a hypothetical library design based on the this compound scaffold, showcasing the potential for diversification at the azetidine nitrogen.
| Scaffold | R Group | Reaction Type |
| This compound | Acetyl | Acylation |
| This compound | Benzyl (B1604629) | Alkylation |
| This compound | Phenyl | Arylation |
| This compound | Dansyl | Sulfonylation |
Development of this compound-Containing Ligands for Catalysis
Azetidine derivatives have emerged as promising ligands in transition metal catalysis. mdpi.com The unique steric and electronic properties of the azetidine ring can influence the activity and selectivity of metal catalysts. The this compound scaffold can be readily converted into a variety of ligands for catalytic applications.
For example, the azetidine nitrogen can be functionalized with a phosphine-containing moiety to create a bidentate P,N-ligand. Such ligands have been shown to be effective in a range of cross-coupling reactions, including the Suzuki-Miyaura coupling. mdpi.com The 4-(methylsulfanyl)phenyl group can also play a role in catalysis, either by coordinating to the metal center through the sulfur atom or by electronically influencing the catalytic cycle.
The development of chiral ligands based on the this compound scaffold is of particular interest for asymmetric catalysis. By introducing a chiral center at a specific position on the azetidine ring, it may be possible to create ligands that can induce high levels of enantioselectivity in catalytic reactions.
Below is a table of potential ligand types derived from the this compound scaffold and their potential applications in catalysis.
| Ligand Type | Synthesis | Potential Catalytic Application |
| P,N-Ligand | Reaction of the azetidine with a phosphine-containing electrophile | Suzuki-Miyaura Coupling |
| S,N-Ligand | Direct coordination of the scaffold to a metal center | C-H Activation |
| Chiral Diamine | Functionalization with a chiral amine | Asymmetric Hydrogenation |
Incorporation of the Scaffold into Polymeric or Supramolecular Architectures
The incorporation of the this compound scaffold into polymers or supramolecular assemblies can lead to materials with novel properties and functions. nih.govnih.govresearchgate.netmdpi.comexplorationpub.com The rigid and three-dimensional nature of the azetidine ring can impart conformational constraints on polymer chains, leading to materials with well-defined architectures.
Polymerization: The this compound scaffold can be incorporated into polymers through various polymerization techniques. If functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, it can be used as a monomer in radical or controlled polymerization reactions. Alternatively, the bifunctional nature of the scaffold (e.g., after introducing a second reactive group) allows for its use in step-growth polymerization to form polyesters, polyamides, or polyurethanes.
Supramolecular Chemistry: The this compound scaffold can also be used as a building block for the construction of supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the azetidine nitrogen and the methylsulfanyl group can act as hydrogen bond acceptors. By designing molecules with complementary recognition motifs, it is possible to create self-assembling systems such as gels, liquid crystals, or molecular capsules.
The following table provides examples of how the this compound scaffold could be incorporated into larger molecular architectures.
| Architecture | Method of Incorporation | Potential Properties |
| Polymer | Step-growth polymerization with a dicarboxylic acid | Enhanced thermal stability |
| Supramolecular Gel | Self-assembly through hydrogen bonding and π-π stacking | Stimuli-responsive materials |
| Metal-Organic Framework | Coordination to metal ions | Porous materials for gas storage |
Methodologies for Late-Stage Functionalization
Late-stage functionalization is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthesis. nih.govresearchgate.netresearchgate.netnih.gov This approach enables the rapid generation of analogs of a lead compound for structure-activity relationship (SAR) studies. The this compound scaffold can be incorporated into larger molecules, and its functionalization at a late stage can be achieved through various methods.
One of the most attractive strategies for late-stage functionalization is C-H activation. researchgate.net By using a suitable transition metal catalyst, it may be possible to selectively functionalize the C-H bonds of the aromatic ring or even the azetidine ring itself. This would allow for the introduction of a wide range of functional groups without the need for pre-installed reactive handles.
Another approach for late-stage functionalization involves the modification of the methylsulfanyl group. The oxidation of the sulfide (B99878) to a sulfoxide or sulfone can be performed on complex molecules containing the this compound moiety. These oxidized derivatives can exhibit different pharmacological profiles compared to the parent sulfide.
The table below outlines potential late-stage functionalization reactions for a hypothetical drug candidate containing the this compound scaffold.
| Reaction | Reagent/Catalyst | Position of Functionalization |
| C-H Arylation | Pd catalyst, Aryl halide | Aromatic Ring |
| S-Oxidation | Oxone | Methylsulfanyl Group |
| N-Alkylation | Alkyl halide, base | Azetidine Nitrogen |
Emerging Research Applications of Azetidine Scaffolds in Advanced Materials and Methodologies
Azetidine (B1206935) Derivatives in Material Science
The incorporation of the rigid azetidine scaffold into materials can lead to unique and desirable properties. Research into azetidine derivatives has shown their potential in several areas of material science, from energetic materials to polymers.
Energetic Materials: The high nitrogen content and significant ring-strain energy of azetidine derivatives make them attractive candidates for the development of high-performance energetic materials. nih.gov Compounds like 1,3,3-trinitroazetidine (B1241384) (TNAZ) are known for being more powerful than conventional explosives like RDX. nih.gov While research has focused on nitro-functionalized azetidines, the 3-[4-(Methylsulfanyl)phenyl]azetidine scaffold offers a backbone that can be further functionalized to create novel energetic materials. The introduction of nitro groups onto the phenyl ring or the azetidine nitrogen could yield materials with high density and thermal stability. The stereochemistry of substituted azetidines has been shown to have a significant impact on the physical properties of energetic materials, influencing characteristics such as melting point and density, which are critical for applications like melt-castable explosives. researchgate.netresearchgate.netchemrxiv.org
Polymers and Optoelectronic Materials: The azetidine ring can be incorporated into polymer backbones or as pendant groups to influence chain rigidity, thermal properties, and intermolecular interactions. The bifunctionality of this compound (with the secondary amine and the phenyl ring) allows it to act as a monomer in polymerization reactions, such as the synthesis of polyamides or polyimines. The 4-(methylsulfanyl)phenyl group, in particular, introduces a sulfur atom that can be used to tune electronic properties. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electron-withdrawing nature of the substituent, thereby modifying the optical and electronic characteristics of resulting polymers or materials for potential use in optoelectronics.
| Azetidine Derivative | Application Area | Key Properties/Findings |
| 1,3,3-Trinitroazetidine (TNAZ) | Energetic Material | High-performance explosive, more powerful than RDX. nih.gov |
| 3,6-di(3,3-dinitroazetidineyl)-1,2,4,5-tetrazine | Energetic Material | High nitrogen content, synthesized from 1H-3,3-dinitroazetidine (DNAZ). nih.gov |
| Various Nitroazetidines | Energetic Materials | Exhibit high densities, good oxygen balances, and high detonation pressures and velocities. Stereochemistry significantly impacts physical properties. researchgate.netresearchgate.net |
Azetidine Scaffolds as Chiral Auxiliaries or Ligands in Asymmetric Synthesis
Chiral, non-racemic azetidines have been effectively utilized as both chiral auxiliaries and as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions. birmingham.ac.ukresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer, after which it is removed. wikipedia.org
The 3-phenylazetidine (B587272) framework is a common structural motif in the design of such molecules. By rendering this compound enantiomerically pure, it can be developed into a novel chiral auxiliary. For instance, attaching a substrate to the azetidine nitrogen would place the 3-aryl group in a sterically defined position, capable of directing the approach of a reagent to one face of the molecule.
Furthermore, chiral azetidines can serve as ligands that coordinate to a metal catalyst, creating a chiral environment that induces enantioselectivity in a reaction. birmingham.ac.ukresearchgate.net The nitrogen atom of the azetidine ring is a primary coordination site. In the case of this compound, the sulfur atom of the methylsulfanyl group offers a potential second coordination site, making it a candidate for a bidentate ligand. The nature of the sulfur-metal interaction could provide unique electronic and steric influences on the catalytic center, potentially leading to high levels of asymmetric induction in reactions such as hydrogenations, alkylations, or cycloadditions. researchgate.netrsc.org
| Catalytic Application | Role of Chiral Azetidine | Examples of Reactions Catalyzed |
| Asymmetric Catalysis | Ligand for metal catalysts | Friedel-Crafts alkylations, Henry reactions, Michael-type reactions. birmingham.ac.ukresearchgate.net |
| Asymmetric Synthesis | Chiral Auxiliary | Asymmetric alkylation of propionamides derived from C2-symmetric azetidines. rsc.org |
| Organocatalysis | Organocatalyst | Direct asymmetric catalytic aldol (B89426) reactions using chiral cyclic secondary amines. researchgate.net |
Photochemical and Electrochemical Reactivity of this compound and its Derivatives
The chemical reactivity of this compound can be selectively triggered by photochemical or electrochemical stimuli, owing to the distinct properties of the azetidine ring and the methylsulfanylphenyl group.
Photochemical Reactivity: The azetidine ring can be synthesized or functionalized using photochemical methods. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming the azetidine core, often enabled by visible light and a photocatalyst. rsc.orgnih.gov Additionally, existing azetidine rings can undergo functionalization through photoredox catalysis. For example, radicals can be generated from azetidine carboxylic acid precursors under visible light, which then react with other molecules to form new carbon-carbon bonds. digitellinc.com These methods could be applied to synthesize or further modify the this compound scaffold under mild conditions. digitellinc.comnih.gov Theoretical studies also suggest that azetidine rings can undergo photoinduced ring-opening upon one-electron reduction, indicating potential for controlled degradation or transformation using light. mdpi.com
| Reaction Type | Method | Description |
| Azetidine Synthesis | Visible Light-Enabled Aza Paternò–Büchi Reaction | [2+2] cycloaddition between an imine and an alkene mediated by a photocatalyst to form the azetidine ring. researchgate.netnih.gov |
| Azetidine Functionalization | Visible Light Photoredox Catalysis | Generation of azetidine radicals from carboxylic acid precursors, followed by reaction with activated alkenes to form C-C bonds. digitellinc.com |
| Sulfur Group Reactivity | Electrochemical Oxidation | The thiomethyl group can be oxidized at an electrode, forming species such as radical cations, sulfoxides, or sulfones. mdpi.comacs.org |
Interdisciplinary Approaches Integrating this compound into Novel Chemical Systems
The unique structural and chemical features of this compound make it a valuable building block for creating complex and functional chemical systems in interdisciplinary fields like medicinal chemistry and supramolecular chemistry.
In medicinal chemistry, the 3-aryl azetidine scaffold is considered a privileged motif. Its rigidity helps to lock in a specific conformation for binding to biological targets, and its three-dimensional nature is often advantageous for improving physicochemical properties compared to flat aromatic rings. nih.govnih.gov The azetidine nitrogen can serve as a basic center or as a point for further substitution to explore structure-activity relationships. nih.gov The 4-(methylsulfanyl)phenyl group can engage in specific interactions with protein targets and its metabolism (e.g., oxidation of the sulfur) can be tuned to control the pharmacokinetic profile of a drug candidate.
The molecule also serves as a versatile connector or "linker" for constructing more complex architectures. For example, in the development of Proteolysis Targeting Chimeras (PROTACs), which require a linker to connect a target-binding molecule to a ligase-recruiting molecule, the azetidine scaffold can provide a rigid and defined linker geometry. nih.gov The azetidine nitrogen and the phenyl ring offer two distinct points for covalent attachment, allowing for precise control over the orientation of the linked components. The sulfur atom could also be used as a handle for bioconjugation or for anchoring the molecule to a surface, such as a gold nanoparticle, to create novel hybrid materials or sensor systems. The integration of this specific azetidine into larger systems leverages its defined stereochemistry, dual reactivity, and potential for biological interactions. nih.gov
Future Directions and Unresolved Research Questions in the Chemistry of 3 4 Methylsulfanyl Phenyl Azetidine
Development of More Sustainable and Efficient Synthetic Routes
While methods for the synthesis of 3-arylazetidines exist, a primary future direction is the development of more sustainable and efficient routes to 3-[4-(Methylsulfanyl)phenyl]azetidine. Current synthetic strategies often rely on traditional batch methods that may involve harsh reagents, significant solvent use, and multiple protection-deprotection steps. Future research should focus on aligning the synthesis of this important scaffold with the principles of green chemistry.
One promising avenue is the adoption of continuous flow synthesis . This technology offers enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgnih.govdigitellinc.comacs.org Flow chemistry can enable the use of highly reactive intermediates at higher temperatures than in batch processes, potentially reducing reaction times and improving efficiency. rsc.orgnih.govdigitellinc.com The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), in flow systems further enhances the sustainability of the synthesis. rsc.org
Another critical area for development is biocatalysis . Engineered enzymes, such as evolved variants of cytochrome P450, have shown the ability to catalyze unprecedented transformations, including the enantioselective synthesis of azetidines from other heterocycles like aziridines. utwente.nlnih.govacs.org Developing a biocatalytic route to this compound could offer high enantioselectivity under mild, aqueous conditions, significantly improving the environmental footprint of the synthesis.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent ring strain of the azetidine (B1206935) nucleus in this compound makes it a versatile synthon for a variety of chemical transformations. acs.orgnih.gov Future research should aim to uncover novel reactivity patterns and unprecedented transformations that leverage this feature.
Cross-coupling reactions represent a significant area for exploration. While palladium- and iron-catalyzed cross-coupling reactions of 3-iodoazetidines have been developed to form 3-arylazetidines, expanding the scope of coupling partners and catalytic systems is a key objective. utwente.nl This includes developing stereospecific cross-coupling methods that can control the stereochemistry at the C3 position. rsc.org Furthermore, palladium-catalyzed reactions that proceed through migration/coupling mechanisms could provide access to 2-aryl azetidines from 3-iodoazetidine (B8093280) precursors, offering a novel synthetic pathway to differently substituted analogues. digitellinc.com
Ring-opening reactions are a characteristic feature of strained heterocycles and offer a pathway to diverse molecular scaffolds. enamine.net Investigating the regioselective ring-opening of this compound with various nucleophiles could lead to the synthesis of valuable functionalized acyclic amines. enamine.net Photochemically induced ring-opening of azetidinols, formed from precursors related to the title compound, presents a "build and release" strategy for creating complex molecules like aminodioxolanes. acs.org The development of catalytic enantioselective ring-opening reactions would be particularly valuable for accessing chiral building blocks.
Another promising area is the exploration of strain-release-driven reactions . The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes in reactions with organometallic reagents allows for the modular synthesis of functionalized azetidines. rsc.orgfrontiersin.org Applying this concept to generate derivatives of this compound could provide rapid access to a library of structurally diverse compounds.
Finally, investigating the reactivity of the methylsulfanyl group on the phenyl ring in concert with the azetidine moiety could lead to novel transformations. This could involve selective oxidation of the sulfur atom or its participation in metal-catalyzed C-S bond forming reactions, further expanding the chemical space accessible from this scaffold.
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound requires the advanced characterization of transient species and reaction intermediates. Many reactions involving azetidines proceed through short-lived, high-energy intermediates such as azetidinium ylides, radical species, and highly strained transition states.
In situ spectroscopic techniques are powerful tools for this purpose. For instance, in-situ infrared (IR) spectroscopy can be used to monitor the formation and consumption of intermediates in real-time. This has been successfully applied to identify the catalyst resting state in the enantioselective ring-opening of azetidines as an N-acyl-azetidinium chloride ion pair. rsc.org Applying this technique to the reactions of this compound could provide crucial mechanistic insights.
For even more transient species, time-resolved infrared (TRIR) spectroscopy offers the ability to observe intermediates on ultrafast timescales. This method has been used to directly observe the formation and solvation dynamics of ylides generated from carbenes. rsc.org The application of TRIR to study the formation of azetidinium ylides , which are key intermediates in ring-expansion reactions, would be a significant step forward. researchgate.net
The study of radical intermediates is also crucial, particularly in photoredox-catalyzed reactions. rsc.orgnih.gov Techniques such as electron paramagnetic resonance (EPR) spectroscopy, combined with computational studies like Density Functional Theory (DFT), can provide evidence for the existence of radical species and help to elucidate their role in the reaction mechanism. nih.govnih.gov DFT calculations are also invaluable for mapping reaction pathways and predicting the stability of various intermediates and transition states, complementing experimental observations. nih.gov
Future research should focus on employing a combination of these advanced spectroscopic and computational methods to build a comprehensive picture of the reactive intermediates governing the chemistry of this compound.
Computational Design of Azetidine Derivatives with Tailored Properties
Computational chemistry and machine learning are poised to revolutionize the design of new molecules with specific, tailored properties. For this compound, these in silico approaches can guide the synthesis of derivatives with optimized biological activity, pharmacokinetic profiles, or material properties.
A key future direction is the use of computational models and machine learning to predict reaction outcomes and guide synthetic efforts. rsc.org By calculating parameters such as frontier molecular orbital energies, it is possible to pre-screen potential reactants and reaction conditions, moving from a trial-and-error approach to a more predictive and efficient process for discovering new azetidine derivatives. rsc.org
For drug discovery applications, molecular docking and molecular dynamics simulations are essential tools. nih.govnih.govnih.gov These methods can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govrsc.orgmagtech.com.cn This allows for the rational design of compounds with enhanced potency and selectivity. For instance, docking studies have been used to guide the design of azetidin-2-one (B1220530) derivatives as potential EGFR inhibitors. nih.gov
An equally important aspect of drug design is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . nih.govacs.orgnih.gov In silico tools can predict key parameters like solubility, permeability, metabolic stability, and potential toxicity, allowing chemists to prioritize the synthesis of compounds with favorable drug-like properties. nih.govacs.orgnih.gov This early-stage filtering can significantly reduce the time and cost associated with drug development.
The integration of artificial intelligence (AI) and machine learning offers even more powerful capabilities. acs.orgresearchgate.netresearchgate.net These approaches can analyze vast datasets to identify complex structure-activity relationships (SAR) and even generate novel molecular structures (de novo design) with desired properties. researchgate.net Applying these advanced computational strategies to the this compound scaffold will undoubtedly accelerate the discovery of new functional molecules.
Interactive Data Table: Computational Tools in Azetidine Derivative Design
| Computational Tool | Application in Designing Derivatives | Potential Outcome for this compound |
| Machine Learning Models | Predict reactivity and synthetic outcomes. rsc.orgenamine.net | Faster identification of successful reaction conditions and novel derivatives. |
| Molecular Docking | Simulate binding to biological targets. nih.govnih.gov | Design of potent and selective inhibitors for specific enzymes or receptors. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. nih.govacs.org | Selection of candidates with improved drug-like properties. |
| QSAR Analysis | Identify structure-activity relationships. utwente.nl | Rational optimization of biological activity through structural modification. |
| De Novo Design (AI) | Generate novel molecular structures. researchgate.net | Discovery of entirely new chemical entities based on the azetidine scaffold. |
Integration into Complex Chemical Systems for Advanced Functionalities
The unique structural and electronic properties of this compound make it an attractive building block for integration into larger, more complex chemical systems. Future research should explore the incorporation of this moiety into polymers, peptides, and advanced materials to create systems with novel and enhanced functionalities.
In the realm of polymer chemistry , azetidines serve as valuable monomers for ring-opening polymerization to generate polyamines. rsc.orgdigitellinc.comutwente.nl The resulting polymers, such as poly(propylenimine), have applications in areas like CO2 capture and as antimicrobial coatings. rsc.orgutwente.nlacs.org By using this compound as a monomer, it would be possible to synthesize functional polymers where the pendant methylsulfanylphenyl group imparts specific properties, such as altered solubility, metal-binding capabilities, or redox activity.
The incorporation of azetidine-based amino acids into peptides and peptidomimetics is another exciting frontier. acs.orgnih.gov The constrained nature of the azetidine ring can induce specific secondary structures, such as reverse turns, and enhance proteolytic stability. nih.gov Synthesizing an amino acid analogue of this compound and incorporating it into peptide sequences could lead to new bioactive molecules with controlled conformations and improved therapeutic potential.
In materials science , nitrogen-containing heterocycles are used as ligands for the construction of metal-organic frameworks (MOFs) . nih.gov These materials have applications in gas storage, catalysis, and sensing. The nitrogen atom of the azetidine ring and the sulfur atom of the methylsulfanyl group in this compound could serve as coordination sites for metal ions, opening up the possibility of creating novel MOFs with unique topologies and functional properties, such as photoresponsiveness. mdpi.com
Finally, the this compound scaffold can serve as a rigid core for the synthesis of diverse and complex molecular architectures for drug discovery . nih.govenamine.netresearchgate.net Its three-dimensional nature is highly desirable for exploring new chemical space and developing lead-like libraries, particularly for targets within the central nervous system. nih.govresearchgate.net The ability to functionalize the azetidine nitrogen, the C3 position, and the aromatic ring allows for the creation of spirocyclic, fused, and bridged systems with advanced functionalities.
Q & A
Q. What are the common synthetic routes for 3-[4-(Methylsulfanyl)phenyl]azetidine, and what critical parameters influence reaction efficiency?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling aryl halides with azetidine precursors using palladium catalysts (e.g., Pd/C) in polar aprotic solvents like dimethylformamide (DMF). Key parameters include:
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Catalyst loading : 5–10 mol% Pd/C is standard for Suzuki-Miyaura-type couplings.
- Purification : Recrystallization or column chromatography is essential to achieve >95% purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Pd/C, DMF, 90°C | 65–75 | 90 |
| 2 | Recrystallization | – | 95–98 |
Q. How is this compound characterized, and which spectroscopic methods are most effective?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substitution patterns (e.g., methylsulfanyl group at C4).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 194.08).
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
Q. What initial biological screening approaches are used to evaluate this compound’s activity?
- Methodological Answer : Preliminary assays include:
- Enzyme inhibition : Dose-response curves against kinases or proteases (IC determination).
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products in large-scale synthesis?
- Methodological Answer : Use factorial design (e.g., 2 factorial experiments) to evaluate interactions between variables:
Q. How can contradictions in reported biological activity data (e.g., varying IC50_{50}50 values) be resolved?
- Methodological Answer : Address discrepancies via:
- Assay standardization : Use internal controls (e.g., reference inhibitors) across labs.
- Structural analogs : Compare activity of derivatives to isolate substituent effects (e.g., methylsulfanyl vs. sulfonyl groups).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .
Q. What computational methods predict this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
Q. What experimental strategies elucidate the compound’s metabolic stability in preclinical models?
- Methodological Answer : Conduct:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t).
- Metabolite identification : LC-MS/MS detects oxidation products (e.g., sulfoxide derivatives).
- Isotope labeling : C-labeled compound tracks metabolic pathways .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for azetidine derivatives?
- Methodological Answer : Use a focused library approach :
- Core modifications : Vary substituents on the phenyl ring (e.g., halogen, methoxy) and azetidine nitrogen.
- Biological testing : Correlate substituent electronic effects (Hammett σ values) with IC.
Table 2 : Example SAR Data
| Derivative | Substituent | IC (µM) | LogP |
|---|---|---|---|
| A | -SMe | 0.45 | 2.1 |
| B | -SOMe | 0.78 | 1.8 |
| C | -Cl | 1.20 | 2.5 |
| Data trends suggest electron-donating groups enhance activity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
